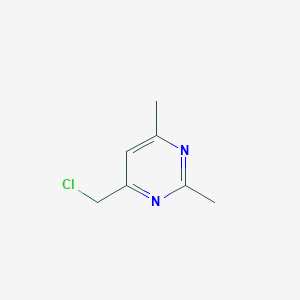

4-(Chloromethyl)-2,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-(chloromethyl)-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-3-7(4-8)10-6(2)9-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERIJAOLNBXPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522515 | |

| Record name | 4-(Chloromethyl)-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89966-86-9 | |

| Record name | 4-(Chloromethyl)-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to the Structure and Reactivity of 4-(Chloromethyl)-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class of heterocycles, 4-(chloromethyl)-2,6-dimethylpyrimidine represents a highly valuable, albeit sparsely documented, synthetic intermediate. The strategic placement of a reactive chloromethyl group on the electron-deficient pyrimidine ring renders it a potent electrophile for the construction of diverse molecular architectures. This technical guide provides a comprehensive analysis of the structure, reactivity, and synthetic utility of this compound and its close analogs. We will delve into its physicochemical properties, explore its primary mode of reactivity—nucleophilic substitution—and present generalized experimental protocols for its use in the synthesis of complex molecules, with a particular focus on kinase inhibitors. This guide is intended to be a resource for researchers in drug discovery and development, providing the foundational knowledge to effectively utilize this versatile building block.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of nucleic acids and a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic systems, have made it a favored motif in the design of molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The functionalization of the pyrimidine core is a key strategy in the optimization of lead compounds, and the introduction of reactive handles, such as a chloromethyl group, provides a direct avenue for molecular elaboration.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a chloromethyl group at position 4.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.62 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO |

| Reactivity | The chloromethyl group is a primary site for nucleophilic attack |

It is crucial to distinguish this compound from the isomeric and more commonly documented 4-chloro-2,6-dimethylpyrimidine (CAS Number: 4472-45-1) , where the chlorine atom is directly attached to the pyrimidine ring.[4][5][6][7][8]

Synthesis and Reactivity

The synthesis of this compound would likely proceed through the chlorination of the corresponding hydroxymethylpyrimidine. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

General Synthetic Pathway

The conceptual synthesis of this compound is outlined below. This pathway is based on well-established transformations in heterocyclic chemistry.

Caption: Conceptual synthetic pathway to this compound.

Core Reactivity: Nucleophilic Substitution

The primary and most synthetically valuable reaction of this compound is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[9] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide array of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Caption: General SN2 reaction of this compound.

This reactivity allows for the facile introduction of various functionalities, including amines, thiols, alcohols, and carbanions, providing a powerful tool for the construction of diverse chemical libraries for drug screening.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[2] The ability to readily functionalize the pyrimidine core is a key strategy in the development of potent and selective inhibitors. This compound and its analogs serve as crucial intermediates in this process.

General Workflow for Kinase Inhibitor Synthesis

A common strategy in the synthesis of pyrimidine-based kinase inhibitors involves the reaction of a chloromethylpyrimidine derivative with a nucleophilic core structure, often an amine or a phenol, which is a key pharmacophoric element for binding to the kinase active site.[9]

Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitors.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and reaction of a chloromethylpyrimidine, based on established protocols for analogous compounds. Note: These protocols are illustrative and may require optimization for this compound.

Protocol 1: Synthesis of a Chloromethylpyrimidine from the Corresponding Alcohol

Materials:

-

(2,6-Dimethylpyrimidin-4-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a stirred solution of (2,6-dimethylpyrimidin-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add thionyl chloride (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with an Amine

Materials:

-

This compound

-

Primary or secondary amine (1.2 eq.)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (2.0 eq.).

-

Add the anhydrous solvent (DMF or acetonitrile) and stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting substituted pyrimidine derivative by flash column chromatography or recrystallization.

Conclusion

This compound, and the broader class of chloromethylpyrimidines, are highly valuable and reactive intermediates in organic synthesis. Their reactivity is primarily characterized by the SN2 displacement of the chloride ion by a diverse range of nucleophiles. This reactivity profile makes them essential building blocks for the synthesis of a wide variety of substituted pyrimidines, many of which are of significant interest in the fields of drug discovery and agrochemicals. The straightforward nature of these substitution reactions, coupled with the prevalence of the pyrimidine scaffold in bioactive molecules, ensures that these compounds will continue to be of high importance to the scientific community.

References

- BenchChem. (2025). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. BenchChem Technical Support.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Support.

-

Chemsrc. (2025). 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | CAS#:4472-45-1. Retrieved from [Link]

-

Aldlab Chemicals. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-dimethyl 2-(chloromethyl)pyrimidine-4,6-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide. BenchChem Technical Support.

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | CAS#:4472-45-1 | Chemsrc [chemsrc.com]

- 4. aldlab-chemicals_4-Chloro-2,6-dimethylpyrimidine [aldlab.com]

- 5. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE CAS#: 4472-45-1 [amp.chemicalbook.com]

- 6. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-2,6-dimethylpyrimidine: Synthesis, Properties, and Applications

A Note on Chemical Nomenclature: Initial searches for "4-(Chloromethyl)-2,6-dimethylpyrimidine" did not yield a registered CAS number or substantial literature for this specific isomer. However, the closely related and well-documented compound, 4-Chloro-2,6-dimethylpyrimidine (CAS: 4472-45-1) , is a significant building block in medicinal and chemical synthesis. This guide will focus on this validated compound, clarifying the structural distinction: the presence of a chloro group directly attached to the pyrimidine ring at the 4-position, rather than a chloromethyl (-CH₂Cl) substituent.

Introduction: The Strategic Value of Halogenated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules[1]. Halogenated pyrimidines, in particular, serve as exceptionally versatile intermediates. The introduction of a chlorine atom, as in 4-chloro-2,6-dimethylpyrimidine, activates the pyrimidine ring for nucleophilic substitution, providing a direct and reliable handle for molecular elaboration. This reactivity profile allows for the strategic introduction of a wide range of functional groups, making it an invaluable precursor in the synthesis of complex molecular architectures for drug discovery and materials science. This guide offers a senior-level perspective on the synthesis, properties, and practical applications of 4-chloro-2,6-dimethylpyrimidine.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a synthetic building block is critical for its effective use in experimental design. 4-Chloro-2,6-dimethylpyrimidine is a solid at room temperature with key identifiers and properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 4472-45-1 | [2][3][4][5] |

| Molecular Formula | C₆H₇ClN₂ | [3][5] |

| Molecular Weight | 142.59 g/mol | [3] |

| IUPAC Name | 4-chloro-2,6-dimethylpyrimidine | [5] |

| Synonyms | 2,4-Dimethyl-6-chloropyrimidine | [4] |

| SMILES | Cc1nc(C)cc(Cl)n1 | [3] |

Synthesis Pathway: From Hydroxypyrimidine to Chloro-analogue

The most prevalent and industrially scalable synthesis of 4-chloro-2,6-dimethylpyrimidine involves the chlorination of its corresponding hydroxypyrimidine precursor, 2,6-dimethyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2,6-dimethylpyrimidin-4(3H)-one).

Causality in Reagent Selection:

The conversion of a hydroxyl group on a heteroaromatic ring to a chlorine atom requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting C-O bonds to C-Cl bonds in such systems. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This method is robust and has been a standard procedure for over a century for producing chloropyrimidines[6].

Experimental Protocol: Chlorination of 2,6-Dimethyl-4-hydroxypyrimidine

This protocol is a generalized representation based on established chemical principles for the chlorination of hydroxypyrimidines[6][7].

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), add 2,6-dimethyl-4-hydroxypyrimidine.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the starting material. The reaction is often performed with POCl₃ acting as both the reagent and the solvent. In some procedures, a high-boiling inert solvent may be used.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.

-

Isolation: The aqueous mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) until alkaline. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be purified by distillation or recrystallization to yield pure 4-chloro-2,6-dimethylpyrimidine.

Reactivity and Applications in Drug Development

The primary utility of 4-chloro-2,6-dimethylpyrimidine stems from the reactivity of its C4-Cl bond, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride with a variety of nucleophiles, making it a key intermediate in the synthesis of more complex molecules.

This reactivity is foundational for building libraries of pyrimidine-based compounds for screening in drug discovery programs. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. By using 4-chloro-2,6-dimethylpyrimidine as a starting material, researchers can systematically modify the 4-position to optimize binding to biological targets and improve pharmacokinetic profiles.

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-chloro-2,6-dimethylpyrimidine is essential.

-

Hazard Profile: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-2,6-dimethylpyrimidine is a synthetically valuable intermediate whose importance is defined by the reactivity of its carbon-chlorine bond. Its straightforward synthesis from readily available precursors and its susceptibility to nucleophilic substitution make it a powerful tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reactivity allows for its strategic and efficient use in the creation of novel molecules with potential therapeutic applications.

References

-

Chemsrc. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | CAS#:4472-45-1. Available from: [Link]

-

Aldlab Chemicals. 4-Chloro-2,6-dimethylpyrimidine. Available from: [Link]

-

PubChem. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199. Available from: [Link]

- Google Patents. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]

- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

-

Amerigo Scientific. 2-(Chloromethyl)-4,6-dimethylpyrimidine. Available from: [Link]

-

Justia Patents. Synthesis of chlorinated pyrimidines. Available from: [Link]

-

Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Available from: [Link]

- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

NIH National Library of Medicine. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | CAS#:4472-45-1 | Chemsrc [chemsrc.com]

- 3. aldlab-chemicals_4-Chloro-2,6-dimethylpyrimidine [aldlab.com]

- 4. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE CAS#: 4472-45-1 [amp.chemicalbook.com]

- 5. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Safe Handling of 4-(Chloromethyl)-2,6-dimethylpyrimidine

A Note on Compounded Data: A comprehensive, peer-reviewed Safety Data Sheet (SDS) specifically for 4-(Chloromethyl)-2,6-dimethylpyrimidine is not consistently available in the public domain. This guide has been meticulously synthesized by cross-referencing safety data from structurally analogous compounds, including various chlorinated and methylated pyrimidines. The principles and protocols outlined herein are based on the expected reactivity and hazard profile of this chemical class and are designed to provide a robust framework for ensuring laboratory safety.

Section 1: Hazard Identification & Toxicological Profile

This compound is a reactive chemical intermediate. Its hazard profile is primarily driven by the presence of a reactive chloromethyl group and the pyrimidine core, which can interact with biological systems. The compound must be treated as hazardous, with appropriate precautions taken to avoid exposure.

Based on data from analogous compounds, the classification under the Globally Harmonized System (GHS) is as follows.

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation[1][2][3][4] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][2][4][5] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[5][6] |

Core Toxicological Insights:

-

Dermal and Ocular Irritation: The compound is a potent irritant. Direct contact with the skin can cause redness, inflammation, and irritation[2][3]. The causality stems from the alkylating nature of the chloromethyl group, which can react with proteins and other biomolecules in the skin. In the eyes, this can lead to serious irritation and potential damage[2][4].

-

Respiratory Tract Irritation: As a fine powder or dust, inhalation can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort[2][5]. This is a common hazard for reactive organic solids.

-

Acute Toxicity: While data is limited, related compounds are classified as harmful if swallowed[5]. Ingestion may lead to irritation of the gastrointestinal tract[7].

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous PPE protocols, is essential for minimizing exposure.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to control airborne dust and vapors[8][9].

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[1][10].

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly[10][11][12].

Personal Protective Equipment (PPE):

The selection of PPE must be based on the specific task being performed.

Table 2: Task-Based PPE Requirements

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

|---|---|---|---|---|

| Receiving/Unpacking | Safety glasses with side-shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not typically required |

| Weighing/Transfer (Solid) | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Recommended: N95 dust mask |

| Solution Preparation/Reaction | Safety goggles and/or face shield[8] | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over lab coat | Not required if performed in a fume hood |

| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Required: Air-purifying respirator with appropriate cartridges[10] |

Section 3: Standard Operating Procedures for Handling & Storage

Adherence to standardized protocols is the cornerstone of safe laboratory practice. The following workflow illustrates the lifecycle of the compound within a research setting.

Caption: Emergency response flowchart for a chemical spill.

Firefighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[8][13]

-

Hazards: The compound is not highly flammable, but containers may burn. Thermal decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[2][14]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][11][14]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: This material and its container must be disposed of as hazardous waste.[14]

-

Collection: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal company. Follow all local, state, and federal regulations.[2][3][11] Do not allow the product to enter drains or sewer systems.[2][8]

Section 6: Physicochemical Data Summary

This data is essential for risk assessment and experimental planning. Note that some values are for the closely related analog, 4-Chloro-2,6-dimethylpyrimidine.

Table 3: Physical and Chemical Properties

| Property | Value | Source (Analog) |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₉ClN₂ | - |

| Molecular Weight | 156.62 g/mol | - |

| CAS Number | 35016-32-9 | - |

| Appearance | Solid (Expected) | - |

| Boiling Point | 197.5 ± 20.0 °C at 760 mmHg | [15] |

| Flash Point | 91.3 ± 7.4 °C | [15] |

| Density | 1.2 ± 0.1 g/cm³ | [15]|

References

-

4-CHLORO-2,6-DIMETHYLPYRIMIDINE | CAS#:4472-45-1 | Chemsrc. [Link]

-

4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem. National Institutes of Health. [Link]

-

4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem. National Institutes of Health. [Link]

-

2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. National Institutes of Health. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.nl [fishersci.nl]

- 15. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | CAS#:4472-45-1 | Chemsrc [chemsrc.com]

Spectral data for 4-(Chloromethyl)-2,6-dimethylpyrimidine (NMR, IR, Mass Spec)

A Predictive Spectroscopic Guide to 4-(Chloromethyl)-2,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (C₇H₉ClN₂), a key heterocyclic intermediate. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable, predictive spectroscopic profile. By drawing upon empirical data from structurally analogous compounds, including substituted pyridines and pyrimidines, this guide serves as an essential reference for researchers in synthetic chemistry and drug development, enabling confident identification and characterization. Each section details the theoretical basis for the predicted spectral features, outlines robust experimental protocols for data acquisition, and provides in-depth interpretation to connect spectral data with molecular structure.

Introduction and Molecular Structure

This compound is a functionalized pyrimidine derivative with significant potential as a building block in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous bioactive molecules, and the reactive chloromethyl group at the C4 position provides a versatile handle for further synthetic transformations, such as nucleophilic substitutions.

Accurate structural confirmation is the bedrock of chemical synthesis. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering definitive proof of identity and purity. This guide addresses the critical need for a spectral reference for this compound by presenting a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the analysis of similar structures, such as (chloromethyl)pyridine hydrochlorides and 2,4,6-trimethylpyridine.[1][2][3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~7.20 | Singlet (s) | 1H | H-5 | The lone proton on the pyrimidine ring is expected to appear as a singlet. Its chemical shift is downfield due to the aromatic nature of the ring. In 4,6-dimethylpyrimidine, this proton appears at ~7.06 ppm.[4] The presence of the electron-withdrawing chloromethyl group at the adjacent C4 position will likely cause a slight downfield shift. |

| ~4.75 | Singlet (s) | 2H | -CH₂Cl | Methylene protons adjacent to both an aromatic ring and a chlorine atom typically resonate in this region. For example, the -CH₂Cl protons in 2-(chloromethyl)pyridine hydrochloride appear around 5.25 ppm (in CDCl₃), though the protonation of the ring has a strong deshielding effect.[1][5] In benzyl chloride, the signal is at ~4.5 ppm. A value around 4.75 ppm is a reasonable estimate. |

| ~2.60 | Singlet (s) | 6H | C2-CH₃ & C6-CH₃ | The two methyl groups are chemically equivalent due to the plane of symmetry in the molecule and will appear as a single, sharp singlet. In 2,4,6-trimethylpyridine, the methyl groups at positions 2 and 6 appear at ~2.45 ppm.[3] A similar value is expected here. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the seven carbon atoms.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale & Comparative Insights |

| ~168.0 | C2, C6 | The two carbons at positions 2 and 6 are equivalent and are significantly deshielded by the adjacent nitrogen atoms. In related pyrimidine structures, these carbons often appear in the 160-170 ppm range.[6][7] |

| ~165.0 | C4 | This carbon is attached to the electron-withdrawing chloromethyl group and is also part of the heterocyclic ring, placing it significantly downfield. Its chemical shift will be distinct from C2/C6. |

| ~120.0 | C5 | The C5 carbon, bonded to a hydrogen, is expected to be the most shielded of the ring carbons. In pyridine, the C3/C5 carbons are at ~124 ppm.[8] |

| ~45.0 | -CH₂Cl | The chloromethyl carbon is shifted downfield by the electronegative chlorine atom. In various (chloromethyl)pyridine hydrochlorides, this carbon appears in the 40-45 ppm range.[2][5][9] |

| ~24.0 | -CH₃ | The methyl carbons are typical sp³-hybridized carbons attached to an aromatic ring and are expected in the 20-25 ppm range. In 2,4,6-trimethylpyridine, the corresponding methyl carbons are at ~24 ppm.[10] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Weigh approximately 15-20 mg of this compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a clean, dry vial. CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ can be used if solubility is an issue.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the spectrum using a standard 90° pulse-acquire sequence. A spectral width of 0-10 ppm is appropriate.

-

To ensure good quantitative data, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time (a 5-second delay is generally safe).

-

Co-add at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled spectrum. A spectral width of 0-200 ppm is standard.

-

Due to the low natural abundance of ¹³C, acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

-

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The predicted absorption bands are based on characteristic frequencies for aromatic C-H, alkyl C-H, C=N/C=C ring stretches, and C-Cl bonds.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Comparative Insights |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | This region is characteristic of sp² C-H stretching from the pyrimidine ring. Benzyl chloride shows peaks in this area.[11][12] |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂Cl) groups. |

| ~1600, ~1560 | Strong | C=N & C=C Ring Stretching | The pyrimidine ring will exhibit characteristic stretching vibrations in this region, often as a pair of sharp, strong bands. Substituted pyrimidines consistently show strong absorptions here.[7] |

| ~1450, ~1380 | Medium | CH₃ & CH₂ Bending | Scissoring and bending vibrations of the aliphatic groups. |

| ~1250 | Medium-Strong | C-N Stretching | Stretching vibrations of the carbon-nitrogen bonds within the pyrimidine ring. |

| ~750 - 650 | Strong | C-Cl Stretch | The C-Cl stretching vibration for alkyl chlorides typically appears in this range. Benzyl chloride has a strong absorption around 700 cm⁻¹.[13] |

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to capture the ambient atmosphere (H₂O, CO₂).

-

Sample Application: Place a small amount of solid this compound onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm, uniform contact between the sample and the ATR crystal. This is critical for obtaining a strong signal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that induces fragmentation, offering valuable structural clues.[14]

Predicted Mass Spectrum Data

The molecular formula C₇H₉ClN₂ gives a monoisotopic mass of approximately 156.05 Da.

| Predicted m/z | Assignment | Rationale & Fragmentation Pathway |

| 156 / 158 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The characteristic ~3:1 intensity ratio of the M and M+2 peaks is definitive proof of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). This peak should be reasonably intense due to the stability of the aromatic ring.[15] |

| 121 | [M - Cl]⁺ | Loss of a chlorine radical (·Cl) is a common fragmentation for chloroalkanes. This would leave a stable, resonance-delocalized cation. |

| 107 | [M - CH₂Cl]⁺ | Cleavage of the C-C bond between the ring and the chloromethyl group results in the loss of a chloromethyl radical (·CH₂Cl). This fragment corresponds to the 2,6-dimethylpyrimidinyl cation. |

| 91 | [C₆H₅N₂]⁺ | Possible rearrangement and fragmentation pathway, similar to the formation of the tropylium ion from benzyl compounds, though less favored here. A peak at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl-like moiety.[16] |

Logical Fragmentation Pathway

The fragmentation process begins with the ionization of the molecule to form the molecular ion, [M]⁺˙. This high-energy species then undergoes bond cleavages to form more stable fragment ions.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile, thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Use a split/splitless injector at 250°C.

-

Column: A standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable.

-

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C.

-

-

MS Conditions:

-

Ionization: Use Electron Ionization (EI) at the standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

Conclusion

This guide provides a robust, predicted spectroscopic profile for this compound based on a thorough analysis of its structural features and comparison with analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein offer a reliable framework for the identification and characterization of this compound in a research setting. The detailed experimental protocols provide a validated methodology for obtaining high-quality data. This document underscores the power of predictive spectroscopy as a vital tool for scientists when experimental reference data is not available, enabling continued progress in synthetic and medicinal chemistry.

References

-

NIST. (n.d.). Benzyl chloride. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link][11]

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine. Retrieved January 18, 2026, from [Link][3]

-

Chegg. (2021). Solved IR Benzyl Chloride FTIR. Retrieved January 18, 2026, from [Link][12]

-

SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved January 18, 2026, from [Link][9]

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved January 18, 2026, from [Link][10]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 18, 2026, from [Link][14]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 18, 2026, from [Link][8]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

Sources

- 1. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 2. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 13C NMR spectrum [chemicalbook.com]

- 6. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzyl chloride [webbook.nist.gov]

- 12. Solved IR Benzyl Chloride FTIR Common Name: Benzyl chloride | Chegg.com [chegg.com]

- 13. Benzyl chloride(100-44-7) IR Spectrum [chemicalbook.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)-2,6-dimethylpyrimidine

Abstract: 4-(Chloromethyl)-2,6-dimethylpyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. While specific public solubility data for this molecule is scarce, this guide establishes the theoretical foundation, key physicochemical parameters, and detailed, field-proven experimental protocols required to generate reliable solubility data in common laboratory solvents. We present step-by-step methodologies for both equilibrium and kinetic solubility assays, complete with workflow diagrams and explanations of the causality behind experimental choices.

Section 1: The Critical Role of Solubility in Chemical R&D

In the fields of drug discovery and materials science, the solubility of a chemical entity is a paramount physicochemical property. For drug development professionals, poor aqueous solubility can terminate the progression of a promising therapeutic candidate by hindering absorption and leading to low bioavailability. It dictates formulation strategies, impacts the reliability of in-vitro assays, and influences pharmacokinetic and pharmacodynamic outcomes. For synthetic chemists, understanding solubility in organic solvents is crucial for reaction setup, controlling reaction kinetics, product purification, and crystallization. As a versatile intermediate, the ability to predictably dissolve this compound is the first step in its successful application in novel synthesis pathways.

Section 2: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. While exhaustive experimental data is not publicly available, we can compile known and predicted parameters to build a profile of the target compound.

Table 1: Physicochemical Properties of this compound

| Property | Value / Prediction | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| CAS Number | 88531-18-2 | - |

| Molecular Formula | C₇H₉ClN₂ | PubChemLite[1] |

| Molecular Weight | 156.61 g/mol | - |

| Structure | - | |

| Predicted XlogP | 1.4 | PubChemLite[1] |

| Predicted pKa | (Not available) | - |

The predicted octanol-water partition coefficient (XlogP) of 1.4 suggests that the compound is moderately lipophilic.[1][2] The pyrimidine core, with its two nitrogen atoms, provides sites for hydrogen bonding, while the chloromethyl group is a reactive electrophilic site. This combination of a somewhat polar heterocyclic core and nonpolar methyl groups suggests that its solubility will be highly dependent on the nature of the solvent. Accurate pKa prediction is crucial as the ionization state of a molecule significantly influences its aqueous solubility.[3]

Section 3: Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. However, the overall moderate lipophilicity (XlogP ~1.4) suggests that solubility in highly polar solvents like water may be limited.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors. They are effective at solvating polar molecules. Given the structure of this compound, good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and interact primarily through van der Waals forces. The methyl groups and the overall molecule size may confer some solubility in less polar solvents like Dichloromethane (DCM), while solubility in highly nonpolar solvents like hexane is expected to be poor.

Section 4: Experimental Protocols for Solubility Determination

Generating empirical data is essential. Two primary methods are employed in research settings: the equilibrium (thermodynamic) shake-flask method, considered the "gold standard" for its accuracy, and the kinetic method, valued for its high throughput.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of solid compound. It is the most accurate method but is low-throughput.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial. The excess solid is critical to ensure equilibrium is reached with the solid phase.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical and should be determined empirically, but typically requires 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed is recommended.

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration to a standard curve of the compound.

Causality Behind the Protocol:

-

Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid state of the compound.

-

Why 24-72 hours of agitation? To allow sufficient time for the dissolution process to reach thermodynamic equilibrium, which can be slow for some compounds.

-

Why filtration/centrifugation? To ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

Diagram 1: Equilibrium Solubility Workflow

Sources

- 1. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 2. Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 4-(Chloromethyl)-2,6-dimethylpyrimidine in medicinal chemistry

An In-Depth Technical Guide:

Leveraging 4-(Chloromethyl)-2,6-dimethylpyrimidine in Modern Medicinal Chemistry

A Guide for Drug Discovery Professionals

Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among the vast array of functionalized pyrimidines, this compound emerges as a particularly valuable building block. Its strategic combination of a privileged pyrimidine scaffold with a highly reactive chloromethyl handle provides a powerful tool for synthetic chemists. This guide offers a technical exploration of this compound's synthesis, reactivity, and diverse applications in drug discovery, with a focus on creating novel kinase inhibitors and other potential therapeutics. We provide field-proven insights, detailed experimental frameworks, and logical workflows to empower researchers in harnessing its full potential.

Core Chemical Attributes and Reactivity Profile

The utility of this compound is rooted in its distinct chemical architecture. The pyrimidine ring itself is a bioisostere of purines, allowing it to interact with a wide range of biological targets.[4] The two methyl groups at positions 2 and 6 enhance its lipophilicity and can provide steric hindrance that may be fine-tuned for target-specific binding.

However, the primary driver of its synthetic versatility is the chloromethyl group at the C4 position. This group acts as a potent electrophile, making the benzylic-like carbon highly susceptible to nucleophilic attack.

Reactivity Principles:

-

Electrophilicity: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly enhances the electrophilicity of the chloromethyl carbon, activating it for substitution reactions.[5]

-

SN2 Reaction Dominance: The primary mode of reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[5] This allows for a clean and predictable introduction of a wide variety of nucleophiles, including amines, phenols, thiols, and alcohols, leading to the displacement of the chloride ion.[5][6]

Figure 2: A plausible synthetic pathway for a related chloro-pyrimidine.

While multiple routes exist for chloro-substituted pyrimidines,[7][8] the synthesis of the specific 4-(chloromethyl) title compound generally involves the chlorination of the corresponding 4-(hydroxymethyl)-2,6-dimethylpyrimidine precursor, often using reagents like thionyl chloride (SOCl₂). [9]

Key Applications in Drug Discovery

The true potential of this compound is realized in its application as a versatile intermediate for synthesizing libraries of bioactive molecules.

Kinase Inhibitors: A Privileged Scaffold

The pyrimidine ring is a well-established pharmacophore in the design of protein kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds in the kinase hinge region. [1][10][11]The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for drug development. [2] this compound allows for the systematic exploration of the solvent-exposed region of the ATP-binding pocket. By reacting it with various nucleophilic fragments (amines, phenols, etc.), chemists can append different moieties to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: General Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol describes a representative nucleophilic substitution using an amine.

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired amine nucleophile (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate or DIPEA (2.0 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile). [12]2. Addition of Electrophile: To this stirring solution, add this compound (1.0 equivalent) either neat or as a solution in the same solvent.

-

Reaction Monitoring: Heat the reaction mixture as required (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antimicrobial and Antiviral Agents

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. [13][14]The scaffold can be elaborated to target essential microbial enzymes or interfere with viral replication processes. The chloromethyl handle enables the linkage of the pyrimidine core to other pharmacophores known to possess antimicrobial properties.

| Target Class | Example Nucleophile | Resulting Derivative Structure | Potential Therapeutic Action |

| Antifungal | 4-Aminophenol | 4-((4-Hydroxyanilino)methyl)-2,6-dimethylpyrimidine | Inhibition of fungal cell wall synthesis |

| Antibacterial | 2-Mercaptobenzothiazole | 4-((Benzo[d]thiazol-2-ylthio)methyl)-2,6-dimethylpyrimidine | Disruption of bacterial metabolic pathways |

| Antiviral | 6-Chloropurine | 9-((2,6-Dimethylpyrimidin-4-yl)methyl)-6-chloro-9H-purine | Non-nucleoside reverse transcriptase inhibition |

Table 1: Hypothetical derivatives of this compound and their potential applications in infectious disease.

Dipeptidyl Peptidase-4 (DPP4) Inhibitors

Recent drug discovery efforts have identified imidazo[1,2-a]pyrimidine-based structures as potent and selective inhibitors of DPP4, a key target in the treatment of type 2 diabetes. [15]The synthesis of these complex scaffolds can utilize chloromethylpyrimidine intermediates to build out the core structure and introduce substituents necessary for binding to the catalytic domain of the enzyme. [15]

Conclusion and Future Outlook

This compound is a high-value, reactive intermediate that serves as a powerful launchpad for the synthesis of diverse and biologically relevant molecules. Its predictable reactivity via SN2 displacement allows for the systematic and efficient exploration of chemical space, a critical advantage in modern drug discovery campaigns. While its application in the synthesis of kinase inhibitors is particularly prominent, its potential extends to a wide range of therapeutic areas, including infectious and metabolic diseases. As drug development continues to rely on the generation of novel chemical entities, the strategic use of versatile building blocks like this compound will remain an indispensable tool for medicinal chemists.

References

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Application Notes and Protocols for Pyrimidine Deriv

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.RSC Publishing.

- SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of...

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.PubMed Central.

- 4-CHLORO-2,6-DIMETHYLPYRIMIDINE synthesis.ChemicalBook.

- Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

- The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide for Drug Discovery.BenchChem.

- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.BenchChem.

- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.BenchChem.

- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.Journal of the Iranian Chemical Society.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.Frontiers in Chemistry.

- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.BenchChem.

- 2-Chloro-4-(chloromethyl)pyrimidine synthesis.ChemicalBook.

- Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors.Journal of Medicinal Chemistry.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 9. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of the Chloromethyl Group on the Pyrimidine Ring

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis of essential biomolecules and a vast array of pharmaceuticals and agrochemicals.[1] The introduction of a chloromethyl group onto this privileged scaffold creates a versatile synthetic intermediate, a powerful electrophile that allows for the covalent attachment of the pyrimidine moiety to a diverse range of molecular architectures. This guide provides an in-depth exploration of the reactivity profile of chloromethyl-substituted pyrimidines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of these key building blocks, dissect their reactivity in nucleophilic substitutions, oxidations, and reductions, and analyze the electronic and steric factors that govern their chemical behavior. This document is designed not as a rigid template, but as a dynamic guide, synthesizing technical accuracy with field-proven insights to empower your research and development endeavors.

Synthesis of Chloromethyl Pyrimidines

The effective utilization of chloromethyl pyrimidines begins with their synthesis. The primary strategies involve the chlorination of either hydroxymethyl or methyl-substituted pyrimidines.

Chlorination of Hydroxymethyl Pyrimidines

The most common and direct route to chloromethyl pyrimidines is the chlorination of the corresponding hydroxymethyl pyrimidines.[2] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride from 2-(Hydroxymethyl)pyrimidine [2][3]

-

Materials:

-

2-(Hydroxymethyl)pyrimidine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.

-

Add thionyl chloride (1.1-1.2 equivalents) to the toluene and stir.

-

Dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred thionyl chloride solution at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Filter the solid product under a stream of nitrogen.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.

-

Radical Chlorination of Methyl Pyrimidines

An alternative approach is the radical chlorination of a methyl-substituted pyrimidine.[4] This method typically employs a radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[5]

Caption: Primary synthetic routes to chloromethyl pyrimidines.

Reactivity Profile: A Multifaceted Electrophile

The chloromethyl group on the pyrimidine ring is a highly reactive electrophilic center, primarily participating in nucleophilic substitution reactions. However, its reactivity extends to oxidation and reduction, providing access to a wider range of functionalized pyrimidines.

Nucleophilic Substitution Reactions

The dominant reaction pathway for chloromethyl pyrimidines is the bimolecular nucleophilic substitution (SN2) reaction.[6] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide array of nucleophiles.[6]

Caption: General SN2 mechanism for nucleophilic substitution.

Reactions with Nitrogen Nucleophiles

Primary and secondary amines readily react with chloromethyl pyrimidines to form the corresponding aminomethyl derivatives. These reactions are fundamental in the synthesis of many biologically active compounds, including kinase inhibitors.[6][7]

Experimental Protocol: General Protocol for N-Alkylation of Amines [7][8]

-

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent)

-

Primary or secondary amine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

-

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add 2-(chloromethyl)pyrimidine hydrochloride and the anhydrous solvent (to make a ~0.2 M solution).

-

Add the base to the suspension and stir for 15-30 minutes at room temperature to neutralize the hydrochloride.

-

Add the amine to the reaction mixture.

-

Heat the reaction to 50-80 °C and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using K₂CO₃, filter off the solid. Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Reactions with Oxygen Nucleophiles

Alcohols and phenols, upon deprotonation to their more nucleophilic alkoxide or phenoxide forms, react with chloromethyl pyrimidines to yield ether derivatives.[6]

Experimental Protocol: General Protocol for O-Alkylation of Alcohols/Phenols [6]

-

Materials:

-

Alcohol or Phenol (1.0 equivalent)

-

Sodium hydride (NaH) (1.1 equivalents)

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

Carefully add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 2-(chloromethyl)pyrimidine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react readily with chloromethyl pyrimidines, often at room temperature, to provide the corresponding thioethers.[6]

Experimental Protocol: General Protocol for S-Alkylation of Thiols [7]

-

Materials:

-

Thiol (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt) (1.5 equivalents)

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent)

-

Anhydrous Dimethylformamide (DMF) or Ethanol

-

-

Procedure:

-

Dissolve the thiol in the chosen solvent in a round-bottom flask.

-

Add the base and stir for 15 minutes at room temperature to generate the thiolate.

-

Add 2-(chloromethyl)pyrimidine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Reactions with Carbon Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. While less common than heteroatom nucleophiles, carbon nucleophiles such as Grignard reagents and enolates can react with chloromethyl pyrimidines. These reactions can be more complex due to the basicity of the nucleophiles and the potential for side reactions. Grignard reagents, for instance, can engage in cross-coupling reactions, often catalyzed by transition metals like nickel or palladium, with the halogenated pyrimidine ring itself.[9] However, direct SN2 displacement at the chloromethyl group is also possible under carefully controlled conditions.

Oxidation of the Chloromethyl Group

The chloromethyl group can be oxidized to the corresponding aldehyde, providing a valuable synthetic handle for further functionalization. Classic named reactions such as the Sommelet and Kornblum oxidations are applicable here.

Sommelet Oxidation

The Sommelet reaction converts a benzyl halide (or in this case, a heteroarylmethyl halide) to an aldehyde using hexamine (hexamethylenetetramine) and water.[3]

Experimental Protocol: Sommelet Oxidation of 2-(Chloromethyl)pyrimidine (General Procedure)

-

Materials:

-

2-(Chloromethyl)pyrimidine

-

Hexamine

-

Acetic Acid/Water mixture

-

-

Procedure:

-

Dissolve 2-(chloromethyl)pyrimidine in a suitable solvent and add an equimolar amount of hexamine.

-

Heat the mixture to form the quaternary ammonium salt.

-

Add an aqueous acidic solution (e.g., acetic acid) and heat to hydrolyze the intermediate.

-

Monitor the formation of the aldehyde by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent.

-

Purify the resulting pyrimidine-2-carboxaldehyde by column chromatography or distillation.

-

Kornblum Oxidation

The Kornblum oxidation provides an alternative method for the oxidation of alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base.[10]

Experimental Protocol: Kornblum Oxidation of 2-(Chloromethyl)pyrimidine (General Procedure) [10][11]

-

Materials:

-

2-(Chloromethyl)pyrimidine

-

Dimethyl sulfoxide (DMSO)

-

A mild base (e.g., sodium bicarbonate)

-

-

Procedure:

-

Dissolve 2-(chloromethyl)pyrimidine in DMSO.

-

Add a mild base such as sodium bicarbonate.

-

Heat the reaction mixture, typically at temperatures ranging from 100-150 °C.

-

Monitor the reaction progress by TLC or GC-MS for the formation of the aldehyde.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer to remove residual DMSO, then dry and concentrate.

-

Purify the pyrimidine-2-carboxaldehyde by column chromatography or distillation.

-

Reduction of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group, a transformation often achieved through catalytic hydrogenation.[12] This reaction allows for the introduction of a methyl group at a specific position on the pyrimidine ring.

Experimental Protocol: Catalytic Hydrogenation of 2-(Chloromethyl)pyrimidine (General Procedure) [12]

-

Materials:

-

2-(Chloromethyl)pyrimidine

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

A hydrogen chloride acceptor (e.g., triethylamine or sodium acetate)

-

Solvent (e.g., ethanol, ethyl acetate)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 2-(chloromethyl)pyrimidine and the hydrogen chloride acceptor in the chosen solvent.

-

Add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting 2-methylpyrimidine by distillation or column chromatography.

-

Factors Influencing Reactivity

The reactivity of the chloromethyl group on the pyrimidine ring is not static; it is significantly influenced by electronic and steric factors.

Electronic Effects

The electron-deficient nature of the pyrimidine ring is a key determinant of the chloromethyl group's reactivity. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the methylene carbon, thereby activating it for nucleophilic attack.[8][13]

The position of the chloromethyl group on the pyrimidine ring has a profound impact on its reactivity. The electron density at the 2-, 4-, and 5-positions is not equivalent, leading to differences in the electrophilicity of the attached chloromethyl group. Generally, the reactivity towards nucleophilic substitution follows the order: 4- > 2- > 5-. This can be attributed to the relative ability of the nitrogen atoms to stabilize the negative charge that develops in the transition state of the SN2 reaction through resonance.

Steric Hindrance

While the pyrimidine ring itself does not present significant steric bulk, substituents adjacent to the chloromethyl group can impede the approach of a nucleophile, thereby slowing the rate of SN2 reactions.[14] This is a critical consideration in the design of synthetic routes involving highly substituted pyrimidine scaffolds.

Applications in Drug Discovery

The versatile reactivity of the chloromethyl group on the pyrimidine ring makes it an invaluable tool in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[6] Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site. The ability to readily introduce a variety of functional groups via nucleophilic substitution on a chloromethyl pyrimidine precursor is a powerful strategy for exploring structure-activity relationships (SAR) and optimizing ligand-protein interactions.

Caption: Workflow for the synthesis of kinase inhibitors.

Conclusion

The chloromethyl group, when attached to a pyrimidine ring, imparts a rich and versatile reactivity profile that has been extensively leveraged in organic synthesis and drug discovery. Its susceptibility to nucleophilic substitution by a wide range of heteroatom and carbon-based nucleophiles, coupled with its ability to undergo oxidation and reduction, provides a powerful toolkit for the construction of complex, biologically active molecules. Understanding the interplay of electronic and steric factors that govern the reactivity of this functional group is paramount for the rational design of synthetic strategies and the efficient production of novel chemical entities. As the demand for innovative therapeutics continues to grow, the chloromethyl pyrimidine scaffold is poised to remain a central building block in the ongoing quest for new and effective medicines.

References

-

Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - RSC Publishing. [Link]

-

ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. [Link]

-

Sommelet reaction - Wikipedia. [Link]

-

Kornblum oxidation - Wikipedia. [Link]

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. [Link]

-

Kornblum Oxidation | Chem-Station Int. Ed. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]

- US4221913A - Preparation of 2-(Chloromethyl)

- EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine ...

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]

-

Reaction of Ketone Enolates with 2,4-Dichloropyrimidine. A Novel Pyrimidine to Pyridine Interconversion'* - ElectronicsAndBooks. [Link]

-

Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives - NIH. [Link]

-

effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. [Link]

-

Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib - PubMed. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]